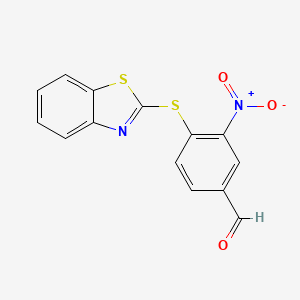

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde typically involves the condensation of 2-mercaptobenzothiazole with 3-nitrobenzaldehyde. One common method is the Knoevenagel condensation reaction, which is carried out in the presence of a base such as piperidine or L-proline as a catalyst . The reaction is usually performed in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their condensation with various aldehydes or ketones. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Conversion of the nitro group to an amino group results in 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-aminobenzaldehyde.

Reduction: Reduction of the aldehyde group yields 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzyl alcohol.

Substitution: Electrophilic substitution on the benzothiazole ring can produce various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde exhibit significant anticancer properties. For instance, novel Schiff bases synthesized from this compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and TSCCF (tongue squamous cell carcinoma) cells.

In a study evaluating the anticancer activity of Schiff bases derived from this compound, it was found that one derivative exhibited an IC50 value of 446.68 µg/mL against TSCCF cells, indicating substantial cytotoxicity . This suggests potential for further development in anticancer therapies.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Schiff Base A | TSCCF | 446.68 |

| Schiff Base B | NHGF | 977.24 |

Anti-inflammatory Properties

The anti-inflammatory potential of Schiff bases derived from this compound has also been investigated. One study reported that these compounds exhibited varying degrees of anti-inflammatory activity when tested against standard drugs like Ibuprofen. The IC50 values for the synthesized compounds were recorded, showing promising results compared to established anti-inflammatory agents .

| Compound | % Inhibition at 25 µg/mL | IC50 (µg/mL) |

|---|---|---|

| Compound 4a | 66% | 28.2 ± 5.2 |

| Compound 4b | 56% | 56.6 ± 0.4 |

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between specific aldehydes and thiophenols or other derivatives containing the benzothiazole moiety. Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Catalysis

The compound has been explored for its catalytic properties in organic synthesis. It can act as a catalyst in various reactions involving carbon-carbon bond formation and other transformations due to its electron-withdrawing nitro group and the presence of sulfur in its structure.

Organic Electronics

Due to its unique electronic properties, derivatives of this compound are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution patterns allows for the design of materials with optimized performance in these applications .

Mecanismo De Acción

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparación Con Compuestos Similares

Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexanamine: Investigated for its potential neuroprotective effects.

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzenecarbothioamide: Explored for its antimicrobial properties.

Uniqueness

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and aldehyde groups allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The compound is synthesized through the reaction of 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide with various nitrobenzaldehydes. Characterization techniques such as FTIR, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds .

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In a study evaluating its effects on HeLa cells (cervical cancer), it was found that derivatives of this compound showed varying degrees of cytotoxicity. Specifically, one derivative demonstrated enhanced anti-cancer activity compared to others, attributed to the presence of an electron-withdrawing nitro group at the para position .

Table 1: Anti-Cancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | HeLa | 15.0 | Apoptosis induction |

| 4b | HeLa | 10.5 | ROS generation |

The mechanism of action involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound also exhibits notable anti-inflammatory properties. The evaluation was performed using luminol-enhanced chemiluminescence assays. The results indicated that certain derivatives significantly inhibited nitric oxide production in inflammatory models .

Table 2: Anti-Inflammatory Activity

| Compound | Assay Type | Inhibition (%) |

|---|---|---|

| 4a | LPS-induced RAW 264.7 | 70% |

| 4b | LPS-induced RAW 264.7 | 60% |

The anti-inflammatory activity is primarily linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Cervical Cancer Treatment : A study demonstrated that derivatives similar to this compound were effective against cervical cancer cell lines, suggesting their potential for developing new therapeutic agents .

- Inflammation Models : In vivo studies using animal models showed that these compounds reduced inflammation markers significantly, supporting their use in treating inflammatory diseases .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3S2/c17-8-9-5-6-13(11(7-9)16(18)19)21-14-15-10-3-1-2-4-12(10)20-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHWAGFVTGZGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.